Cross-Species Cellular Anti-Necroptotic Potency of PK68 vs. Species-Selective Comparators
PK68 (RIP1 kinase inhibitor 6) demonstrates conserved potency against TNFα-induced necroptosis across human, mouse, and rat cells, with EC50 values of approximately 14–22 nM in both human and mouse systems [1]. This contrasts with type III inhibitors such as GSK3145095, which, while extremely potent in human cells (cellular ATP IC50 = 1.6 nM; LDH release IC50 = 0.5 nM), exhibit highly reduced efficacy in mouse and rat cells, imposing limitations on in vivo rodent model studies [2].
| Evidence Dimension | Cross-species cellular anti-necroptotic activity (EC50) |
|---|---|
| Target Compound Data | EC50 ≈ 14–22 nM (human and mouse cells) |
| Comparator Or Baseline | GSK3145095: Potent in human cells (IC50 = 0.5–1.6 nM), markedly reduced in mouse/rat |
| Quantified Difference | PK68 retains comparable potency across species; GSK3145095 exhibits significant species-dependent potency loss |
| Conditions | TNFα-induced necroptosis assays in HT-29 (human), MEF/L929 (mouse), and rat cells |
Why This Matters
Procurement of PK68 enables cross-species translational studies using rodent disease models, whereas GSK3145095's species selectivity restricts its utility to human cell-based assays or humanized models.
- [1] Hou J, Ju J, Zhang Z, et al. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis. Cell Death Dis. 2019;10(7):493. View Source
- [2] Harris PA, Marinis JM, Lich JD, et al. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer. ACS Med Chem Lett. 2019;10(6):857-862. View Source
